
n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol This compound features a cyclobutanecarboxamide core with an ethyl group and a pyrrolidin-3-yl substituent
Méthodes De Préparation
The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of cyclobutanecarboxylic acid and pyrrolidine.
Formation of Amide Bond: The cyclobutanecarboxylic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2). The acid chloride is then reacted with pyrrolidine to form the amide bond.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Applications De Recherche Scientifique
n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug discovery and development.
Mécanisme D'action
The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
Cyclobutanecarboxamide Derivatives: Compounds with similar cyclobutanecarboxamide cores but different substituents.
Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring with various functional groups.
Ethylated Amides: Amides with ethyl groups attached to the nitrogen atom.
The uniqueness of this compound lies in its specific combination of the cyclobutanecarboxamide core, pyrrolidine ring, and ethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H20N2O |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
N-ethyl-N-pyrrolidin-3-ylcyclobutanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c1-2-13(10-6-7-12-8-10)11(14)9-4-3-5-9/h9-10,12H,2-8H2,1H3 |
Clé InChI |
XIMQJFNHYGIYQG-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCNC1)C(=O)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B13525182.png)
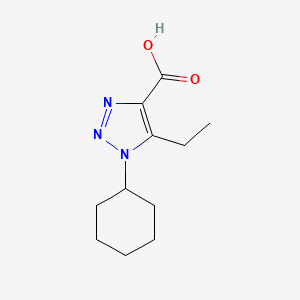
![1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B13525188.png)
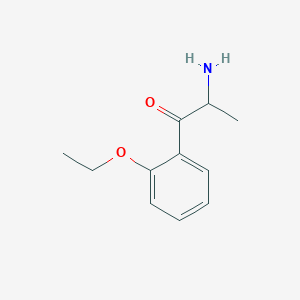

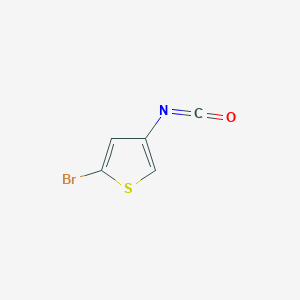
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)


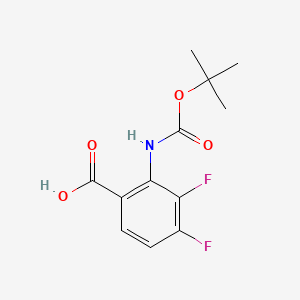
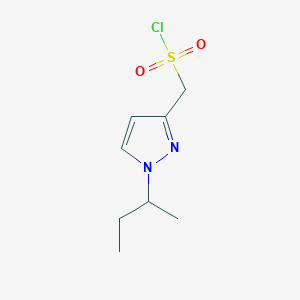
![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)


